![molecular formula C20H20ClN3O3 B4394402 N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394402.png)
N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Vue d'ensemble
Description
The chemical compound under investigation belongs to a class of compounds that often exhibit interesting chemical and physical properties due to their unique molecular structure. Compounds containing oxadiazole rings, in particular, are noted for their biological activities and potential applications in various fields.
Synthesis Analysis
Synthesis of oxadiazole derivatives typically involves multi-step reactions, starting from organic acids converted into esters, hydrazides, and subsequently into oxadiazole derivatives through cyclization reactions. For example, Aziz‐ur‐Rehman et al. (2016) outlined a synthesis route for oxadiazol-thiol derivatives by converting organic acids into corresponding esters, hydrazides, and finally oxadiazole derivatives (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry. For example, studies by both Aziz‐ur‐Rehman et al. (2016) and Nazir et al. (2018) utilized these techniques for structure elucidation of their synthesized compounds (Aziz‐ur‐Rehman et al., 2016); (Nazir et al., 2018).
Chemical Reactions and Properties
The chemical behavior of oxadiazole derivatives involves interactions with enzymes or potential for modification to enhance biological activity. The research by Nazir et al. (2018) on oxadiazole scaffolds showed potent urease inhibitory activity, demonstrating the chemical reactivity of these compounds in biological contexts (Nazir et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, can be inferred from related compounds. For instance, the crystal structure analysis provides insights into stability, as seen in the work of Wang et al. (2006), where the stability of oxadiazole derivatives was attributed to the spatial isolation of reactive moieties by aromatic units (Wang et al., 2006).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-7-4-3-6-16(17)20-23-19(27-24-20)9-5-8-18(25)22-15-12-10-14(21)11-13-15/h3-4,6-7,10-13H,2,5,8-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSAFYFXBCBCNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



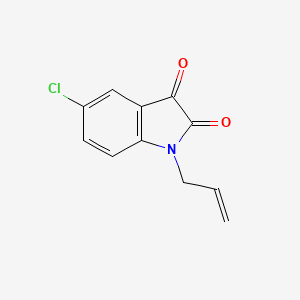
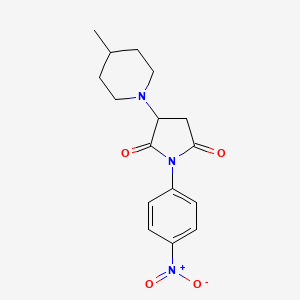

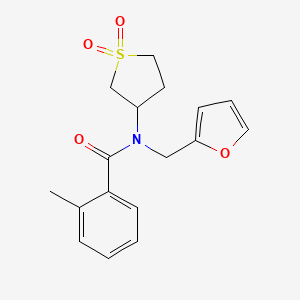
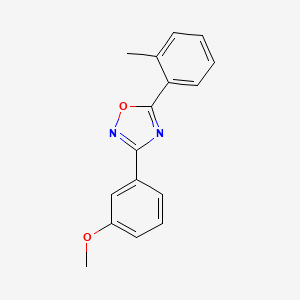
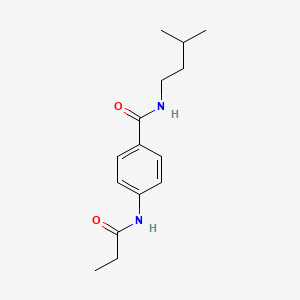
![5-chloro-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394376.png)
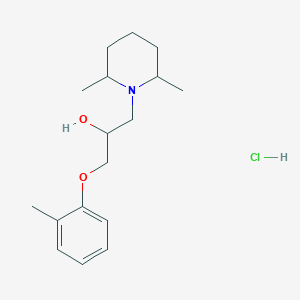
![2-{methyl[5-(trifluoromethyl)-2-pyridinyl]amino}ethanol](/img/structure/B4394389.png)

![methyl 5-methyl-4-oxo-3-(3-phenoxypropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4394406.png)
![N-{2-[(5-bromo-2-furoyl)amino]ethyl}isonicotinamide](/img/structure/B4394409.png)
![3-(allylthio)-5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4394421.png)
![N-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B4394434.png)